molecular formula C17H24N4O B11072186 N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide

N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11072186
M. Wt: 300.4 g/mol
InChI Key: MHPQVCSQIXCPAI-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a piperidine moiety, a benzimidazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol .

Scientific Research Applications

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE is unique due to its combination of a piperidine moiety, a benzimidazole ring, and a propanamide group.

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]propanamide

InChI

InChI=1S/C17H24N4O/c1-3-17(22)18-13-7-8-15-14(11-13)19-16(20(15)2)12-21-9-5-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,18,22)

InChI Key

MHPQVCSQIXCPAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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